molecular formula C13H14O3 B14642186 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one CAS No. 55004-79-0

6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14642186
CAS No.: 55004-79-0
M. Wt: 218.25 g/mol
InChI Key: JRSYUHVXYISMOU-UHFFFAOYSA-N
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Description

6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are widely found in nature and have been used as herbal medicines since early ages . This compound, like other coumarins, has significant potential in various fields including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the alkylation of 4-hydroxycoumarin with ethyl halides under basic conditions. One common method involves the use of potassium carbonate in dry acetone at elevated temperatures . The reaction proceeds through the formation of an intermediate which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .

Mechanism of Action

The mechanism of action of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Properties

CAS No.

55004-79-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6,7-diethyl-4-hydroxychromen-2-one

InChI

InChI=1S/C13H14O3/c1-3-8-5-10-11(14)7-13(15)16-12(10)6-9(8)4-2/h5-7,14H,3-4H2,1-2H3

InChI Key

JRSYUHVXYISMOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1CC)OC(=O)C=C2O

Origin of Product

United States

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